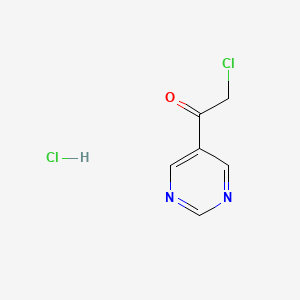

2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-chloro-1-pyrimidin-5-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCRJIXPODPAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as crystallization and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the pyrimidine ring undergoes nucleophilic substitution under specific conditions, enabling diverse functionalization (Table 1).

Key Findings :

- Reactions with amines (e.g., pyrrolidine) require alkali hydroxides (KOH) in ethanol under reflux, achieving substitution via an SN2 mechanism .

- Thiols react efficiently in polar aprotic solvents (e.g., DMF) at moderate temperatures, yielding sulfanyl derivatives .

Reduction of the Ketone Group

The ketone moiety undergoes reduction to form secondary alcohols or hydrocarbons (Table 2).

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH4 | MeOH, 0°C to RT | 2-Chloro-1-(pyrimidin-5-yl)ethanol | |

| LiAlH4 | THF, reflux | 2-Chloro-1-(pyrimidin-5-yl)ethane |

Key Findings :

- Sodium borohydride (NaBH4) selectively reduces the ketone to an alcohol without affecting the chloro group .

- Lithium aluminum hydride (LiAlH4) fully reduces the ketone to a methylene group, producing 2-chloro-1-(pyrimidin-5-yl)ethane.

Acylation and Formylation

The ketone participates in acylation and formylation reactions to introduce electrophilic groups (Table 3).

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine, reflux | 2-Chloro-1-(pyrimidin-5-yl)acetyl acetate | |

| Vilsmeier-Haack reagent (POCl3/DMF) | 80–100°C | 2-Chloro-1-(pyrimidin-5-yl)glyoxal |

Key Findings :

- Acetic anhydride in pyridine facilitates ketone acylation, forming acetylated derivatives .

- Vilsmeier-Haack conditions introduce formyl groups at reactive positions, enabling further functionalization .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions (Table 4).

Key Findings :

- Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives under mild conditions .

- Sonogashira coupling with terminal alkynes requires copper co-catalysts and palladium complexes .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles (Table 5).

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine | EtOH, reflux | Pyrazolo[5,1-f]pyrimidine | |

| Thiourea | HCl, H2O, 100°C | Thieno[2,3-d]pyrimidine |

Key Findings :

Scientific Research Applications

2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by binding to active sites or interacting with nucleic acids, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

(a) 5-(2-Chloroethyl)pyrimidine

- Structure : Features a 2-chloroethyl chain at the pyrimidine C-5 position (vs. a chloroacetyl group in the target compound).

- Synthesis : Prepared via reaction of 5-(2-hydroxyethyl)pyrimidine with phosphoryl chloride, yielding a chlorinated side chain .

- Key Differences : Lacks the α-ketone group, reducing electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound.

(b) 5-Chloropyrimidin-2(1H)-one Hydrochloride (A693938)

- Structure : Contains a chlorinated pyrimidine ring and a hydroxyl group at C-2, forming a lactam structure.

Chloroacetyl-Containing Analogs

(a) 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)

- Structure : Shares the α-chloroketone group but incorporates a furan-pyrazole hybrid scaffold.

- Synthesis : Synthesized via chloroacetyl chloride coupling (45% yield), with spectral data (¹H NMR: δ 3.53 ppm, IR: 1680 cm⁻¹ C=O) indicating similar electronic environments for the ketone group .

- Key Differences : The extended aromatic system may enhance π-π stacking interactions, altering solubility and biological activity compared to the simpler pyrimidine-based target compound.

(b) 2-Chloro-1-(5-methylfuran-3-yl)ethan-1-one

- Structure : Replaces the pyrimidine ring with a methylfuran group.

- Properties: Lower molecular weight (158.59 g/mol vs.

Complex Pyrimidine Derivatives

(a) 2-Chloro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one Hydrochloride

- Structure : Incorporates a piperazine linker between the pyrimidine and chloroacetyl groups.

(b) 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638)

- Structure : A pyrrolopyridine core with bromo and chloro substituents.

- Properties : Higher halogen content (Br, Cl) increases molecular weight (223.48 g/mol) and lipophilicity, which may influence membrane permeability in drug design .

Critical Analysis of Structural and Functional Differences

- Reactivity: The α-chloroketone group in the target compound offers superior electrophilicity for nucleophilic substitutions compared to non-ketone analogs like 5-(2-chloroethyl)pyrimidine .

- Solubility : Hydrochloride salt forms (e.g., target compound vs. A693938 ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative, antibacterial, and antifungal activities, supported by data tables and case studies.

Antiproliferative Activity

Recent studies have shown that compounds with a pyrimidine scaffold exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrimidines have been evaluated for their ability to inhibit cell growth in breast (MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines.

Case Study: Antiproliferative Evaluation

In a study assessing the activity of pyrimidine derivatives, this compound demonstrated an IC50 value of 5.4 µM against MDA-MB-231 cells, indicating potent antiproliferative effects. The mechanism was attributed to the induction of apoptosis through the upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.4 | Apoptosis induction |

| A549 (Lung) | 8.2 | Cell cycle arrest at subG1 phase |

| DU-145 (Prostate) | 7.0 | Inhibition of EGFR signaling |

Antibacterial Activity

The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. The compound exhibited significant activity, particularly against Staphylococcus aureus and Escherichia coli.

Antibacterial Evaluation Results

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

The results indicate that the compound effectively inhibits bacterial growth, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common fungal pathogens such as Candida albicans.

Antifungal Evaluation Results

The antifungal activity was evaluated using MIC values against various fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.025 |

| Aspergillus niger | 0.040 |

These findings highlight the compound's broad-spectrum antifungal efficacy .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride?

The compound is commonly synthesized via acylation of pyrimidin-5-yl derivatives using chloroacetyl chloride in the presence of a base like triethylamine. Reactions are typically conducted under reflux in solvents such as dichloromethane or acetonitrile. Purification involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time (e.g., 12–24 hours under nitrogen) . Alternative chlorination methods using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may also be employed for precursor activation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural verification requires a combination of analytical techniques:

- NMR spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions and absence of impurities.

- Mass spectrometry (MS) : Verify molecular weight (190.02 g/mol) via ESI-MS or HRMS .

- X-ray crystallography : Resolve 3D conformation using single-crystal data (if crystallizable) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyrimidine ring vibrations .

Q. What solvents and storage conditions are recommended to maintain compound stability?

The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Use anhydrous solvents like DMF or DMSO for reactions, and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electrophilic carbonyl carbon adjacent to the chloro group is susceptible to nucleophilic attack. In SN² reactions, nucleophiles (e.g., amines, thiols) displace the chloride, forming new C–N or C–S bonds. Kinetic studies using polar aprotic solvents (e.g., DMSO) reveal second-order dependence on nucleophile concentration. Computational models (DFT) suggest transition-state stabilization via solvation effects .

Q. How can computational chemistry tools predict its reactivity in novel reactions?

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes) using PyMOL or AutoDock .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .

- MD simulations : Assess solvation dynamics and stability in aqueous/organic matrices .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Conflicting NMR or MS results may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repurifying the compound via preparative HPLC.

- Cross-validating with alternative techniques (e.g., comparing experimental IR spectra to computed spectra in PubChem) .

- Conducting variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria) .

Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?

- Functional group modulation : Replace the pyrimidine ring with other heterocycles (e.g., thiophene, furan) to assess electronic effects on bioactivity .

- Isosteric substitution : Substitute chlorine with fluorine or bromine to study steric vs. electronic contributions .

- Pharmacophore mapping : Use QSAR models to correlate substituent polarity with biological endpoints (e.g., IC₅₀ in enzyme assays) .

Q. How can researchers address low yields in scaled-up syntheses?

- Process optimization : Use flow chemistry for better heat/mass transfer.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate acylation .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (temperature, solvent ratio, catalyst loading) .

Methodological Notes

- Safety : Always handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential respiratory and skin irritation .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.